molecular formula C14H15N3O B7509793 1,2-Dihydroimidazo[1,2-a]benzimidazol-3-yl-(2-methylcyclopropyl)methanone

1,2-Dihydroimidazo[1,2-a]benzimidazol-3-yl-(2-methylcyclopropyl)methanone

Cat. No.: B7509793
M. Wt: 241.29 g/mol
InChI Key: XDFJQIKRBQTLIQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,2-Dihydroimidazo[1,2-a]benzimidazol-3-yl-(2-methylcyclopropyl)methanone is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as ABT-418 and is a cholinergic agonist that binds to nicotinic acetylcholine receptors in the brain.

Scientific Research Applications

ABT-418 has been extensively studied for its potential applications in various fields. It has been found to be a potent cognitive enhancer and has shown promising results in the treatment of Alzheimer's disease and other cognitive disorders. It has also been found to be effective in the treatment of nicotine addiction and has been studied as a potential smoking cessation aid. Additionally, ABT-418 has been found to have anti-inflammatory properties and has been studied for its potential applications in the treatment of inflammatory diseases.

Mechanism of Action

ABT-418 acts as a cholinergic agonist and binds to nicotinic acetylcholine receptors in the brain. This leads to an increase in the release of neurotransmitters such as dopamine, serotonin, and norepinephrine, which are involved in cognitive processes. ABT-418 has been found to improve attention, memory, and learning in animal models and has shown promising results in human clinical trials.
Biochemical and Physiological Effects:
ABT-418 has been found to have several biochemical and physiological effects. It increases the release of neurotransmitters such as dopamine, serotonin, and norepinephrine, which are involved in cognitive processes. It also increases the expression of nicotinic acetylcholine receptors in the brain, leading to enhanced cognitive function. Additionally, ABT-418 has been found to have anti-inflammatory properties and has been shown to reduce the production of pro-inflammatory cytokines.

Advantages and Limitations for Lab Experiments

ABT-418 has several advantages for lab experiments. It is a highly potent and selective cholinergic agonist, which makes it an ideal tool for studying the role of nicotinic acetylcholine receptors in cognitive processes. Additionally, ABT-418 has been extensively studied and has a well-established mechanism of action, which makes it a reliable tool for cognitive research. However, ABT-418 also has some limitations. It has a short half-life, which makes it difficult to administer in vivo. Additionally, ABT-418 has been found to have some adverse effects, such as nausea and vomiting, which can limit its use in human clinical trials.

Future Directions

There are several future directions for research on ABT-418. One area of research is the development of more potent and selective cholinergic agonists that can be used to study the role of nicotinic acetylcholine receptors in cognitive processes. Additionally, future research could focus on the development of novel delivery methods for ABT-418 to increase its half-life and improve its efficacy in vivo. Another area of research is the investigation of the anti-inflammatory properties of ABT-418 and its potential applications in the treatment of inflammatory diseases. Finally, research could focus on the development of ABT-418 analogs with improved pharmacokinetic properties and reduced adverse effects.

Synthesis Methods

The synthesis of ABT-418 involves the reaction of 2-methylcyclopropylamine with 2-aminobenzimidazole in the presence of an appropriate catalyst. The reaction mixture is then treated with 3-chloro-4-fluoroacetophenone to obtain the final product. The yield of the reaction is around 50%, and the purity of the compound can be increased by using appropriate purification techniques.

Properties

IUPAC Name

1,2-dihydroimidazo[1,2-a]benzimidazol-3-yl-(2-methylcyclopropyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O/c1-9-8-10(9)13(18)17-7-6-16-12-5-3-2-4-11(12)15-14(16)17/h2-5,9-10H,6-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDFJQIKRBQTLIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC1C(=O)N2CCN3C2=NC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.